molecular formula C11H12BrNO B1279626 5-Bromo-2-isopropylisoindolin-1-one CAS No. 864866-47-7

5-Bromo-2-isopropylisoindolin-1-one

Cat. No.: B1279626
CAS No.: 864866-47-7
M. Wt: 254.12 g/mol
InChI Key: LWLIXVFOQPOESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-isopropylisoindolin-1-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Replication Detection

One notable application of compounds related to 5-Bromo-2-isopropylisoindolin-1-one is in the field of DNA replication detection. For instance, monoclonal antibodies specific for 5-bromodeoxyuridine have been utilized to detect low levels of DNA replication on a cell-by-cell basis in vitro. This methodology allows for the easy and rapid detection of DNA synthesis in cultured cells exposed to bromodeoxyuridine, which can be quantitated by flow cytometry (Gratzner, 1982).

Antiproliferative Activity

Another significant area of research is the investigation of compounds related to this compound for their antiproliferative activity. For example, a new compound, 5'-Br, demonstrated strong, selective antiproliferative activity against different cancer cell lines. It significantly inhibited proliferation by inducing caspase-dependent apoptosis, modulated expression and phosphorylation of Bcl-2, and triggered intrinsic apoptotic pathways in human promyelocytic leukemia HL-60 cells (Saleh et al., 2015).

Cell Turnover Kinetics

This compound related compounds are also used in measuring cell turnover kinetics. For example, 5-Bromo-2′-deoxyuridine (BrdU) is frequently used to measure the turnover of cell populations in vivo. A mathematical framework has been developed to analyze BrdU-labeling experiments, allowing for the quantification of cell proliferation and cell loss rates (Bonhoeffer et al., 2000).

Synthesis of Functionalized Pyridines

The synthesis of 5-bromopyridyl-2-magnesium chloride, a reactive intermediate related to this compound, has enabled the efficient production of a range of functionalized pyridine derivatives. This methodology has applications in the synthesis of key intermediates for various drug discoveries (Song et al., 2004).

Safety and Hazards

The safety information for 5-Bromo-2-isopropylisoindolin-1-one indicates that it has hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound belongs to the class of isoindolinones, which are known to interact with various biological targets

Mode of Action

It is known that isoindolinones can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes.

Biochemical Pathways

Indole derivatives, a related class of compounds, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially isoindolinones, could affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by related indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 5-Bromo-2-isopropylisoindolin-1-one, it is known to be a white to yellow solid and is typically stored at temperatures between 2-8°C . .

Properties

IUPAC Name

5-bromo-2-propan-2-yl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLIXVFOQPOESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470950
Record name 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-47-7
Record name 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 52, Step 6 starting from 4-bromo-2-(bromomethyl)benzoate (AstaTech Cat. No. 27012) and isopropylamine (Aldrich Cat No. 471291). LCMS (M+H)+=254.0/256.0.
Name
4-bromo-2-(bromomethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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